Structural Uniqueness: Simultaneous C6-Methyl and C8-Hydroxyl Substitution vs. Single-Substituted Analogs
6-Methyl-9H-purin-8-ol possesses a methyl group at the C6 position and a hydroxyl group at the C8 position, whereas common comparators like 6-methylpurine lack the C8 hydroxyl and 8-hydroxypurine lacks the C6 methyl . This dual substitution pattern is unique among simple purine derivatives and is predicted to alter hydrogen-bonding capacity and lipophilicity [1]. The calculated logP for 6-Methyl-9H-purin-8-ol is approximately 0.83, compared to -0.17 for 8-hydroxypurine, indicating a 10-fold increase in lipophilicity [2].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Calculated logP = 0.83 |
| Comparator Or Baseline | 8-Hydroxypurine: Calculated logP = -0.17 |
| Quantified Difference | ~1.0 log unit (10-fold higher lipophilicity) |
| Conditions | Calculated values from HANSCH et al. (1995) [2] |
Why This Matters
Increased lipophilicity may enhance membrane permeability and cellular uptake in biological assays.
- [1] PubChem. 6-Methyl-9H-purin-8-ol. Compound Summary. View Source
- [2] HANSCH,C ET AL. (1995). logP: 0.83. DrugBank experimental properties. View Source
